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Compound of Interest

Compound Name: Rhodium hydroxide

Cat. No.: B1581071

For Researchers, Scientists, and Drug Development Professionals

Rhododium hydroxide and its derivatives have emerged as versatile and efficient catalysts in a
variety of organic transformations. Their unique reactivity profile enables novel synthetic
pathways and offers advantages in terms of selectivity and functional group tolerance. This
document provides detailed application notes and experimental protocols for key
transformations utilizing rhodium hydroxide and related rhodium(l) and rhodium(lil)
complexes, which often involve hydroxide as a ligand or are generated from hydroxide
precursors.

Synthesis of Primary Amides from Aldoximes

Supported rhodium hydroxide catalysts, such as Rh(OH)x/Al203, have proven to be highly
effective for the conversion of aldoximes to primary amides. This method is particularly
attractive due to its heterogeneous nature, allowing for easy catalyst recovery and reuse, and
its operation in water, a green solvent.[1]

Application Notes:

This transformation proceeds via a sequential dehydration of the aldoxime to a nitrile, followed
by a rhodium-catalyzed rehydration to the corresponding primary amide. The alumina support
plays a crucial role in the catalytic activity. This method is applicable to a wide range of
aromatic, heteroaromatic, and aliphatic aldoximes.
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Quantitative Data Summary:

Catalyst
Substrate : Temperatur . .
. Loading Solvent Time (h) Yield (%)
(Aldoxime) e (°C)
(mol%)
Benzaldehyd
_ 0.5 (Rh) Water 140 24 95
e oxime
4-
Methoxybenz
0.5 (Rh) Water 140 24 98
aldehyde
oxime
4-
Chlorobenzal
0.5 (Rh) Water 140 24 92
dehyde
oxime
2-
Naphthaldehy 0.5 (Rh) Water 140 24 96
de oxime
Cyclohexane
carboxaldehy 0.5 (Rh) Water 140 24 85

de oxime

Experimental Protocols:
Catalyst Preparation: Rh(OH)x/Al203

e Impregnation: y-Alumina (1.0 g) is added to an aqueous solution of rhodium(lIl) chloride
hydrate (RhCl3-nH20, concentration corresponding to the desired metal loading, e.g., 1 wt%)
at room temperature.

 Stirring: The suspension is stirred for 24 hours to ensure uniform deposition of the rhodium
salt onto the support.

» Basification: A 1 M aqueous solution of sodium hydroxide (NaOH) is added dropwise with
vigorous stirring until the pH of the slurry reaches 10. This precipitates rhodium hydroxide
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onto the alumina support.

e Aging: The mixture is stirred for an additional 24 hours at room temperature to allow for
complete precipitation and aging of the catalyst.

e Washing and Drying: The solid catalyst is collected by filtration, washed extensively with
deionized water until the filtrate is neutral, and then dried in an oven at 110 °C for 12 hours.

General Procedure for Amide Synthesis:

e Reaction Setup: In a pressure-resistant reaction vessel, the aldoxime (1.0 mmol), the
prepared Rh(OH)x/Al20s catalyst (e.g., 50 mg of a 1 wt% catalyst for 0.5 mol% Rh loading),
and deionized water (5 mL) are combined.

e Reaction Conditions: The vessel is sealed, and the mixture is heated to 140 °C with stirring
for 24 hours.

o Work-up: After cooling to room temperature, the catalyst is removed by filtration. The
agueous filtrate is extracted with a suitable organic solvent (e.g., ethyl acetate, 3 x 10 mL).

 Purification: The combined organic extracts are dried over anhydrous sodium sulfate, filtered,
and the solvent is removed under reduced pressure. The resulting crude product can be
purified by column chromatography on silica gel or by recrystallization.

Diagram of the Catalytic Cycle:

Catalytic Cycle

-
H20 [Rh]-OH +H20
R-C=N Rehydration R-C(=O)NH2 Catalyst
(Nitrile) (Amide) Regeneration
R-CH=N-OH -H20
(Aldoxime)
o

Rh(OH)x/AI203

[Rh]-O-N=CH-R
Intermediate
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Caption: Proposed pathway for amide synthesis.

Hydrogenation of Nitrous Oxide

The rhodium(l) hydroxide complex, [Rh(COD)(OH)]z, serves as an effective precursor for the
catalytic hydrogenation of nitrous oxide (N20) to dinitrogen (N2) and water. This transformation
is environmentally significant as it provides a method for the abatement of a potent greenhouse

gas.[2][3][4][5]

Application Notes:

The reaction is typically carried out in a sealed system under a hydrogen and nitrous oxide
atmosphere. [Rh(COD)(OH)]z is a bench-stable solid that can be handled in air, making it a
convenient catalyst precursor. The active catalytic species is believed to be a rhodium hydride
formed in situ.

Quantitative Data Summary:

Apparent
Catalyst H2/IN20
Catalyst . Temperatur  Turnover
Loading Solvent Pressure
Precursor e Number
(mM) (atm)
(TON)
[Rh(COD) ~1:2 (3 atm Room
5 THF >3000
(OH))2 total) Temperature

Experimental Protocols:

General Procedure for N2O Hydrogenation:[5]

» Reaction Setup: A Schlenk flask or a pressure-resistant glass vessel equipped with a
magnetic stir bar is charged with [Rh(COD)(OH)]z (e.g., 5 mM solution in the desired volume
of solvent). The vessel is then evacuated and backfilled with a mixture of hydrogen and
nitrous oxide gas (typically a 1:2 ratio) to a total pressure of 3 atm.
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» Reaction Conditions: The reaction mixture is stirred vigorously at room temperature. The
progress of the reaction can be monitored by gas chromatography (GC) to measure the

consumption of N2O and the formation of N2.

e Analysis: The turnover number can be calculated based on the moles of N2O consumed per

mole of rhodium catalyst over a specific time period.

Diagram of the Experimental Workflow:

Charge reaction vessel with
[Rh(COD)(OH)]2 and solvent

l

Evacuate and backfill with
H2 and N20 gas mixture

:

Stir at room temperature

:

Monitor reaction progress
by GC analysis

Click to download full resolution via product page

Caption: Workflow for N2O hydrogenation.
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Asymmetric Conjugate Addition of Arylboronic
Acids

Rhodium-catalyzed asymmetric conjugate addition of arylboronic acids to a,3-unsaturated
compounds is a powerful method for the enantioselective formation of carbon-carbon bonds.
The use of chiral phosphine ligands is crucial for achieving high enantioselectivity.[2][6][7]
While many rhodium precursors are used, the active catalyst often involves a rhodium-
hydroxide or rhodium-alkoxide species, which is readily formed in the presence of a base.[8]

Application Notes:

This reaction is highly versatile and can be applied to a variety of Michael acceptors, including
enones, enoates, and enamides. The choice of the chiral ligand is critical for achieving high
enantioselectivity. P-chiral diphosphines such as Tangphos and Duanphos have shown
excellent performance with 4-oxobutenamides.[2][6]

Quantitative Data Summary (Addition to 4-

Arylboronic Regioselectivit Enantiomeric

. Chiral Ligand Yield (%)
Acid y Excess (ee, %)

Phenylboronic
" (S,S)-Tangphos >99:1 98 95
aci

4-
Methoxyphenylb (S,S)-Tangphos >99:1 97 92
oronic acid

4-
Chlorophenylbor (S,S)-Tangphos >99:1 98 88
onic acid

2-
Methylphenylbor  (R,R)-Duanphos >99:1 96 90
onic acid

Experimental Protocols:
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General Procedure for Asymmetric Conjugate Addition:[6]

o Catalyst Pre-formation: In a glovebox, a mixture of [Rh(COD):z]BF4 (0.03 mmol) and the
chiral diphosphine ligand (e.g., (S,S)-Tangphos, 0.033 mmol) in a suitable solvent (e.g., 1,4-
dioxane/water mixture) is stirred at room temperature for 30 minutes.

e Reaction Setup: To the pre-formed catalyst solution, the 4-oxobutenamide (1.0 mmol), the
arylboronic acid (1.5 mmol), and a base (e.qg., triethylamine, 2.0 mmol) are added.

e Reaction Conditions: The reaction mixture is stirred at a specified temperature (e.g., 50 °C)
for the required time (typically 12-24 hours), monitoring the progress by TLC or LC-MS.

» Work-up: Upon completion, the reaction is quenched with saturated agueous ammonium
chloride solution and extracted with an organic solvent (e.g., ethyl acetate).

 Purification: The combined organic layers are washed with brine, dried over anhydrous
sodium sulfate, and concentrated under reduced pressure. The residue is purified by flash
column chromatography to afford the enantioenriched product. The enantiomeric excess is
determined by chiral HPLC analysis.

Diagram of the Key Stereodetermining Step:

/Stereodetermining Reductive EIimination\

Aryl Substrate

[Rh(L*)]

Reductive
limination

Enantioenriched
Product
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Caption: Chiral ligand controls stereochemistry.

Intramolecular Heck-Type Reactions via C-H
Activation

Rhodium(lll) catalysts are effective in promoting intramolecular C-H activation followed by a
Heck-type cyclization, providing access to a variety of carbo- and heterocyclic scaffolds.
Carboxylic acids can serve as effective directing groups for these transformations.[6][9][10][11]

Application Notes:

This methodology allows for the synthesis of complex cyclic structures from relatively simple
starting materials. The reaction typically requires an oxidant to regenerate the active Rh(lll)
catalyst. Copper(ll) acetate is commonly used for this purpose. The choice of the
cyclopentadienyl (Cp*) ligand on the rhodium center can influence the reactivity and selectivity.

Quantitative Data Summary:

. Temperat ) .
Substrate Catalyst Oxidant Solvent Time (h) Yield (%)
ure (°C)
2-
Allylbenzoi [RhCpClz]z Cu(OAc)2 DCE/H20 60 16 75
c acid
2-(But-3-
en-1-
_ [RhCpCl2]2  Cu(OAc)2 DCE/H20 60 18 68
yl)benzoic
acid
2-(Pent-4-
en-1- [RhCp*Cl2]
Cu(OAc)2 DCE/H20 60 24 65

yl)benzoic 2

acid

Experimental Protocols:
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General Procedure for Intramolecular Heck-Type Reaction:[10]

¢ Reaction Setup: A sealable reaction tube is charged with the carboxylic acid substrate (0.1
mmol), [RhCp*Clz]z (2.5 mol %), and Cu(OAc)2-H20 (20 mol %).

e Solvent Addition: A mixture of 1,2-dichloroethane (DCE) and water (250 uL each) is added to
the tube.

e Reaction Conditions: The tube is purged with oxygen, sealed, and heated to 60 °C for the
specified time.

o Work-up: After cooling, the reaction mixture is diluted with ethyl acetate and washed with
water. The organic layer is dried over anhydrous sodium sulfate and concentrated.

 Purification: The crude product is purified by flash column chromatography on silica gel.

Diagram of the Catalytic Cycle:
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Caption: Catalytic cycle for C-H activation/Heck reaction.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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